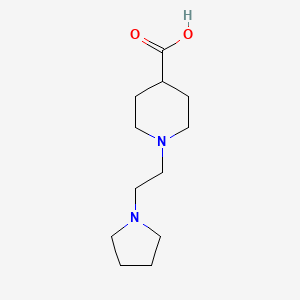
1-(2-(Pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid is a compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry and drug discovery due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with ethyl piperidine-4-carboxylate under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(2-(Pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(2-(Pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring also show comparable properties and are used in similar applications.
Pyrrolidinone and pyrrolone derivatives: These compounds have similar structures and are known for their diverse biological activities.
The uniqueness of this compound lies in its combined pyrrolidine and piperidine rings, which provide a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)11-3-7-14(8-4-11)10-9-13-5-1-2-6-13/h11H,1-10H2,(H,15,16) |
InChI Key |
KETCGPJLKPSEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


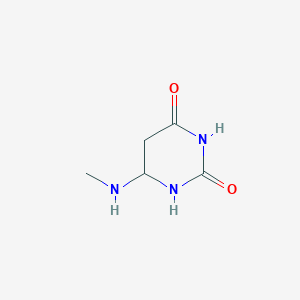
![Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]-](/img/structure/B12333938.png)
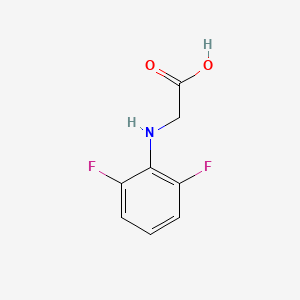
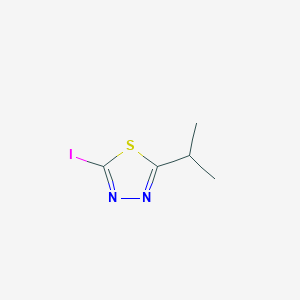
![N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B12333964.png)
![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B12333967.png)
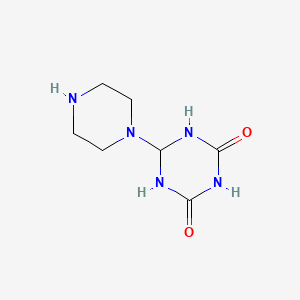
![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
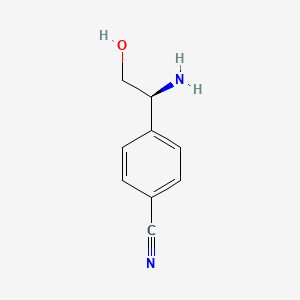
![Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B12333998.png)
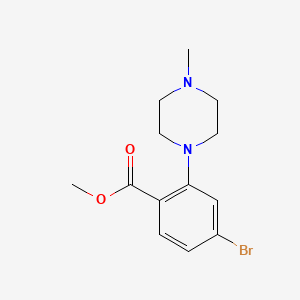
![4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol](/img/structure/B12334011.png)
![(2E)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]amino}methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B12334013.png)
![(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334020.png)
